molecular formula C26H52O13S B6352193 S-acetyl-PEG12-alcohol CAS No. 165729-83-9

S-acetyl-PEG12-alcohol

Cat. No.: B6352193
CAS No.: 165729-83-9
M. Wt: 604.8 g/mol
InChI Key: JGAUZMRPHWWELV-UHFFFAOYSA-N
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Description

S-acetyl-PEG12-alcohol: is a polyethylene glycol (PEG)-based compound that contains a sulfur acetyl group and an alcohol group. The sulfur acetyl group can be deprotected to generate thiol groups, while the alcohol group can be further derivatized. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of S-acetyl-PEG12-alcohol typically involves the reaction of polyethylene glycol with acetyl chloride in the presence of a base to form the acetylated product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: : S-acetyl-PEG12-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents for deprotection and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the PEG chain .

Major Products Formed: : The major products formed from these reactions include thiol-PEG derivatives and various substituted PEG compounds, which can be further used in different applications .

Mechanism of Action

Mechanism: : The mechanism of action of S-acetyl-PEG12-alcohol involves its ability to modify other molecules through its reactive groups. The sulfur acetyl group can be deprotected to form thiol groups, which can then form disulfide bonds with other thiol-containing molecules. The alcohol group can participate in various substitution reactions, allowing for further functionalization .

Molecular Targets and Pathways: : The molecular targets of this compound include proteins and other biomolecules that can be modified through PEGylation. The pathways involved include the ubiquitin-proteasome system for targeted protein degradation when used in PROTACs .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other PEG-based linkers such as S-acetyl-PEG4-alcohol and S-acetyl-PEG8-alcohol. These compounds also contain sulfur acetyl and alcohol groups but differ in the length of the PEG chain .

Uniqueness: : S-acetyl-PEG12-alcohol is unique due to its longer PEG chain, which provides enhanced water solubility and better pharmacokinetic properties compared to shorter PEG linkers. This makes it particularly useful in applications where high solubility and stability are required .

Properties

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAUZMRPHWWELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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